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Compound of Interest

Compound Name: Boc-Lys-OMe HCl

Cat. No.: B3039133 Get Quote

An In-Depth Technical Guide to the Strategic Application of Nε-Boc-L-lysine Methyl Ester

Hydrochloride in Peptide Synthesis

Executive Summary
Nε-Boc-L-lysine methyl ester hydrochloride, systematically known as H-Lys(Boc)-OMe·HCl, is a

cornerstone building block in the field of peptide chemistry, particularly for solution-phase

synthesis and fragment condensation strategies. This guide provides an in-depth analysis of its

molecular architecture, mechanism of action, and strategic deployment in synthetic workflows.

By deconstructing the individual roles of the lysine backbone, the Nε-tert-butyloxycarbonyl

(Boc) protecting group, the C-terminal methyl ester, and the α-amino hydrochloride salt, we

illuminate the causality behind its design and application. This document is intended for

researchers, chemists, and drug development professionals seeking to leverage this versatile

reagent with a high degree of control and efficiency, minimizing side reactions and maximizing

yields.

Part 1: Molecular Architecture and Rationale
The efficacy of H-Lys(Boc)-OMe·HCl in peptide synthesis is not accidental; it is a product of

deliberate chemical design where each component serves a distinct and critical function.

Understanding this architecture is fundamental to its masterful application.

The Lysine Backbone: Lysine is a dibasic amino acid featuring two amino groups: the α-

amino group, which participates in peptide bond formation, and the ε-amino group on the
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side chain. The ε-amino group is highly nucleophilic and must be protected during synthesis

to prevent unwanted side reactions, such as chain branching.[1]

The Nε-Boc Protecting Group: The side-chain ε-amino group is masked with a tert-

butyloxycarbonyl (Boc) group. The Boc group is a widely used, acid-labile protecting group,

pivotal to the classic Boc/Bzl protection strategy in peptide synthesis.[2][3] Its key advantage

is its stability under a wide range of conditions, including the basic or nucleophilic

environments of peptide coupling, while being readily removable with moderately strong

acids like trifluoroacetic acid (TFA).[3][4][5] This selective removal is crucial for post-

synthesis modification of the lysine side chain.

The C-Terminal Methyl Ester (OMe): The carboxyl group of lysine is protected as a methyl

ester. This prevents the carboxyl group from participating in undesired reactions and

deactivates it towards coupling. The ester is stable to the acidic conditions used for Boc

deprotection but can be cleaved via saponification (hydrolysis under basic conditions) if a C-

terminal carboxylic acid is required for subsequent fragment condensation or to yield the final

peptide acid.

The α-Amino Hydrochloride (HCl) Salt: The reagent is supplied as a hydrochloride salt of the

α-amino group. This salt form significantly enhances the compound's stability, preventing

dimerization or degradation and giving it a longer shelf life.[6] It also improves solubility in

polar solvents.[7][8] Critically, the protonated α-amine is non-nucleophilic, preventing self-

polymerization. Before it can be used in a coupling reaction, this salt must be neutralized to

liberate the free, nucleophilic α-amine.

Physicochemical Properties of Nε-Boc-L-lysine methyl
ester hydrochloride
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Property Value Source(s)

CAS Number 2389-48-2 [9]

Molecular Formula C₁₂H₂₄N₂O₄·HCl [7][9]

Molecular Weight 296.79 g/mol [10]

Appearance White powder [9]

Purity ≥98% (Typical) [9]

Storage Conditions 0-8 °C, protect from moisture [9]

Part 2: Mechanism of Action in Peptide Synthesis
Workflows
H-Lys(Boc)-OMe·HCl functions primarily as a nucleophilic component (the "amino component")

in a peptide coupling reaction after a mandatory activation step: neutralization. The typical

workflow is a cyclical process in solution-phase synthesis.

Core Workflow: Neutralization and Coupling
The fundamental sequence for incorporating H-Lys(Boc)-OMe·HCl into a growing peptide chain

involves two discrete but linked steps.

H-Lys(Boc)-OMe·HCl
(α-Amine Protonated)

H-Lys(Boc)-OMe
(Free α-Amine, Nucleophilic)

Deprotonation

Amine·HCl Salt Nα-Protected, Activated Amino Acid
(e.g., Boc-AA-O-Su, Activated Ester)

Reacts with

Tertiary Base
(e.g., DIEA, NMM)

Protected Dipeptide
(Boc-AA-Lys(Boc)-OMe)

Nucleophilic Attack
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Click to download full resolution via product page

Caption: Core workflow for using H-Lys(Boc)-OMe·HCl in peptide synthesis.

Step A: Neutralization of the α-Amino Group

Before coupling, the protonated α-ammonium group must be deprotonated to generate the free

amine, which is a potent nucleophile. This is typically achieved by adding a non-nucleophilic

tertiary base.

Causality: The addition of a base is mandatory; without it, the α-amino group remains in its

protonated, non-reactive state, and no peptide bond formation will occur. The choice of base

is critical. Hindered bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

are preferred over simpler amines like triethylamine (TEA) because they are less likely to

cause side reactions, such as racemization of the activated amino acid.[11]

Protocol Insight: The neutralization is often performed in situ. The H-Lys(Boc)-OMe·HCl is

dissolved in a suitable solvent (e.g., DMF, DCM), and one equivalent of the tertiary base is

added just prior to the introduction of the activated carboxyl component. This procedure

minimizes the time the free amine is present in solution, reducing the risk of side reactions

like diketopiperazine formation.

Step B: Peptide Coupling

Once liberated, the nucleophilic α-amine of the lysine derivative attacks the activated carboxyl

group of the incoming N-protected amino acid (the "carboxyl component"). This forms the

peptide bond.

Causality: The carboxyl group of the incoming amino acid must be "activated" to make it

more electrophilic and susceptible to nucleophilic attack. Activation is achieved using a

coupling reagent.[11][12] The choice of coupling reagent affects reaction speed, efficiency,

and the potential for racemization.

Common Coupling Reagents:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and

Diisopropylcarbodiimide (DIC) are classic activators.[11] They are often used with
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additives like 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester, which

suppresses racemization and other side reactions.[13]

Aminium/Uronium & Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are

highly efficient and rapid.[14] HATU is particularly effective for sterically hindered couplings

due to the formation of a highly reactive OAt ester.[14]

Post-Synthesis Deprotection Mechanisms
After the peptide chain has been assembled, the protecting groups on the lysine residue can

be selectively removed.

Nε-Boc Group Deprotection

The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid

(TFA), often in dichloromethane (DCM).[3][5]

Boc Deprotection Mechanism

Peptide-Lys(Boc)-R

Protonated Intermediate

+ H⁺ (from TFA)

tert-Butyl Cation
(Reactive)

Cleavage

Carbamic Acid Intermediate

Peptide-Lys(NH₃⁺)-R

- CO₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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